molecular formula C12H13N3S B187162 4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol CAS No. 21358-12-3

4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol

Cat. No. B187162
CAS RN: 21358-12-3
M. Wt: 231.32 g/mol
InChI Key: IFFJEOWRCIYOCQ-UHFFFAOYSA-N
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Description

4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol (ABT) is a compound that has recently been discovered to have a variety of potential applications in scientific research. ABT is a thiol-containing heterocyclic compound that can be synthesized from a variety of starting materials. It has been found to have several interesting biochemical and physiological effects, and has potential applications in a range of laboratory experiments.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol involves the reaction of 4-allyl-5-benzyl-1,2,4-triazole-3-thione with an appropriate reagent to introduce the thiol group. The 1,2,4-triazole ring is synthesized separately and then coupled with the allyl and benzyl groups.

Starting Materials
4-allyl-5-benzyl-1,2,4-triazole-3-thione, Sulfuric acid, Sodium hydroxide, Benzyl bromide, Allyl bromide, Hydrogen sulfide

Reaction
Synthesize 4-allyl-5-benzyl-1,2,4-triazole-3-thione using appropriate methods, Dissolve 4-allyl-5-benzyl-1,2,4-triazole-3-thione in sulfuric acid and add sodium hydroxide to adjust pH to basic, Add hydrogen sulfide gas to the reaction mixture to introduce the thiol group, Separately, synthesize 4-allyl-5-benzyl-1,2,4-triazole using appropriate methods, Couple the thiol-containing 4-allyl-5-benzyl-1,2,4-triazole-3-thione with the allyl and benzyl groups of 4-allyl-5-benzyl-1,2,4-triazole using benzyl bromide and allyl bromide as coupling agents, Purify the final product using appropriate methods

Mechanism Of Action

The mechanism of action of 4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol is not yet fully understood. However, it is believed that the thiol group of 4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol is responsible for its biological activity. The thiol group is able to form covalent bonds with proteins, which can alter the activity of the proteins. In addition, the thiol group is able to interact with other molecules, such as DNA and RNA, which can also affect the activity of proteins.

Biochemical And Physiological Effects

4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol has been found to have a variety of biochemical and physiological effects. It has been found to be a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, 4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol has been found to have an anti-inflammatory effect, as well as an anti-cancer effect. Finally, 4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol has been found to have an anti-microbial effect, as well as an anti-fungal effect.

Advantages And Limitations For Lab Experiments

4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is readily available. In addition, it is a relatively stable compound, which makes it ideal for use in a variety of experiments. However, 4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol also has some limitations. It is relatively insoluble in water, which can make it difficult to work with. In addition, 4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol is a relatively toxic compound, and should be handled with care.

Future Directions

There are a number of potential future directions for the use of 4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol in scientific research. One potential future direction is the development of 4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol-based drugs. 4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol has been found to have a variety of biochemical and physiological effects, and could potentially be used as a drug for the treatment of a variety of diseases. In addition, 4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol could be used as a diagnostic tool for the detection of various diseases. Finally, 4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol could be used to study the structure and function of proteins, as well as to study the structure and function of DNA.

Scientific Research Applications

4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol has been found to have a variety of potential applications in scientific research. It has been used as a ligand in coordination chemistry, as a catalyst in organic synthesis, and as a reagent in drug discovery. It has also been used as a fluorescent probe for imaging and as a tool for studying protein-protein interactions. In addition, 4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol has been used to study the structure and function of enzymes, as well as to study the structure and function of DNA.

properties

IUPAC Name

3-benzyl-4-prop-2-enyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3S/c1-2-8-15-11(13-14-12(15)16)9-10-6-4-3-5-7-10/h2-7H,1,8-9H2,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFFJEOWRCIYOCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NNC1=S)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10358362
Record name 4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10358362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

22.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24803738
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol

CAS RN

21358-12-3
Record name 4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10358362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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